N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H23ClN2O5S and its molecular weight is 450.93. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibitors
A study by Sapegin et al. (2018) highlights the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases, a group of enzymes that play a significant role in various physiological processes. The primary sulfonamide functionality facilitates the [1,4]oxazepine ring construction and acts as a zinc-binding group, crucial for enzyme inhibition (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Photosensitizers for Photodynamic Therapy
Research by Pişkin et al. (2020) introduces new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields. These properties make the compounds promising for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting their potential in biomedical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anti-HIV Activities
A study by Zareef et al. (2007) explores the synthesis and biological evaluation of new benzensulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety. Some synthesized compounds were evaluated for their antifungal and anti-HIV activities, demonstrating the potential of sulfonamide derivatives in developing therapeutic agents (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Antimicrobial and Enzyme Inhibitor Effects
Alyar et al. (2018) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, examining their antimicrobial activities and inhibition effects on carbonic anhydrase enzymes. This study showcases the versatility of sulfonamide derivatives in targeting various biological targets (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-5-10-24-17-11-14(6-8-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h5-9,11-12,23H,1,10,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUJIUUDNUCSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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